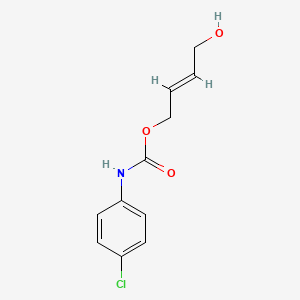
(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation Processes
Chlorpropham (CIPC), a primary N-phenyl carbamate, demonstrates the environmental and health concerns associated with carbamates. Studies on CIPC have focused on its degradation rates and environmental partitioning, highlighting the variability of these processes and the need for updated analytical methods. The review by Smith and Bucher (2012) provides comprehensive insights into the degradation of CIPC through hydrolysis, biolysis, photolysis, and thermal processes, as well as its legislation and environmental impact Smith & Bucher, 2012.
Antioxidant Properties and Structural Activity Relationships
Hydroxycinnamic acids (HCAs), including compounds structurally related to "(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate," have been studied for their antioxidant properties. These studies have aimed to understand the structure-activity relationships (SARs) contributing to their antioxidant activities. Razzaghi-Asl et al. (2013) discussed the significance of unsaturated bonds on the side chain of HCAs for their activity, emphasizing modifications on the aromatic ring and carboxylic function as key factors Razzaghi-Asl et al., 2013.
Analytical Techniques and Detection
The determination and analysis of compounds like "(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate" have been advanced through various analytical techniques. Stegemann and Stalder (1967) reviewed methodologies for hydroxyproline analysis, relevant due to the structural similarities with carbamate compounds, providing a foundation for the analytical assessment of related chemicals Stegemann & Stalder, 1967.
Pesticide Industry Wastewater Treatment
Goodwin et al. (2018) examined treatment options for wastewater produced by the pesticide industry, which includes compounds like "(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate." The study highlighted the effectiveness of biological processes and granular activated carbon in removing various pesticides from wastewater, pointing towards sustainable treatment solutions Goodwin et al., 2018.
Safety and Hazards
Eigenschaften
IUPAC Name |
[(E)-4-hydroxybut-2-enyl] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-3-5-10(6-4-9)13-11(15)16-8-2-1-7-14/h1-6,14H,7-8H2,(H,13,15)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFAGWJWYGOAQN-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC=CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)OC/C=C/CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2939756.png)
![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)

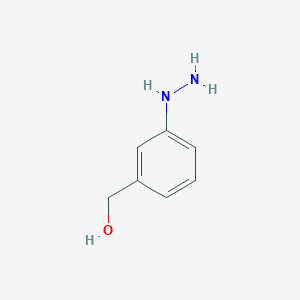

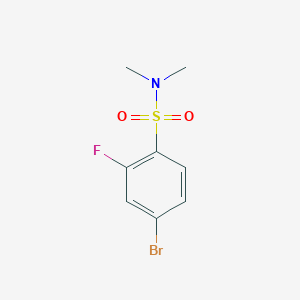
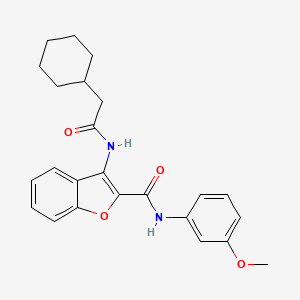
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2939766.png)
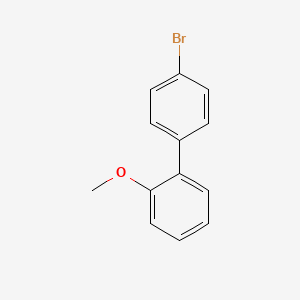

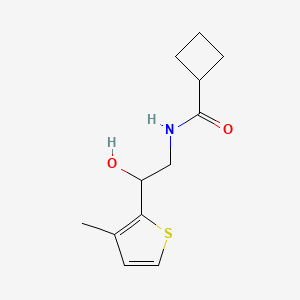
![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)